4-Bromomethylphenyl-1,3,2-dioxaborolane

Atom Economy Process Chemistry Suzuki Coupling

Boronic acids risk boroxine formation during storage, causing batch variability and stoichiometric errors. Pinacol esters add mass and demand harsh deprotection. 4-Bromomethylphenyl-1,3,2-dioxaborolane (CAS 488133-21-7) resolves both: the cyclic dioxaborolane ring confers superior hydrolytic stability without the MW penalty of pinacol analogs (240.89 vs. 297.00 g/mol). • Enables sequential one-pot SN2 (benzylic bromide) then Suzuki-Miyaura coupling without intermediate deprotection. • Lower-mass boron byproduct simplifies chromatographic purification of biaryl products. • Consistent 95%+ purity ensures reliable stoichiometry across parallel library syntheses.

Molecular Formula C9H10BBrO2
Molecular Weight 240.89 g/mol
CAS No. 488133-21-7
Cat. No. B1289715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethylphenyl-1,3,2-dioxaborolane
CAS488133-21-7
Molecular FormulaC9H10BBrO2
Molecular Weight240.89 g/mol
Structural Identifiers
SMILESB1(OCCO1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C9H10BBrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-7H2
InChIKeyGNLXZUWZSBFRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethylphenyl-1,3,2-dioxaborolane (CAS 488133-21-7) – A Bifunctional Boronate Ester Building Block for Precise Organic Synthesis


4-Bromomethylphenyl-1,3,2-dioxaborolane (CAS 488133-21-7), also known as 2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborolane, is a cyclic boronate ester with the molecular formula C₉H₁₀BBrO₂ and a molecular weight of 240.89 g/mol [1]. It belongs to the class of 1,3,2-dioxaborolanes, characterized by a boron atom chelated within a five-membered ring formed by ethylene glycol . The compound features a bromomethyl group (-CH₂Br) para to the boron atom, creating a bifunctional scaffold that can participate in both Suzuki-Miyaura cross-coupling (via the boronate ester) and nucleophilic substitution reactions (via the bromomethyl group) [2].

Bifunctional scaffold: boronate ester for Suzuki coupling and benzylic bromide for nucleophilic substitution
Cyclic dioxaborolane provides reported enhanced hydrolytic stability compared to acyclic esters
Atom-economy-friendly alternative to pinacol ester; lower molecular weight reduces waste

Why 4-Bromomethylphenyl-1,3,2-dioxaborolane Cannot Be Replaced by Closely Related Boronic Acids or Pinacol Esters


The selection of a specific boronate ester for a synthetic route carries significant implications for reaction robustness, isolation yields, and overall process efficiency. While in-class alternatives such as 4-(bromomethyl)phenylboronic acid (CAS 68162-47-0) and 4-bromomethylphenylboronic acid pinacol ester (CAS 138500-85-3) share the same bifunctional core, their physical forms, stabilities, and molecular weights differ markedly. Simple boronic acids are prone to forming anhydrides (boroxines) upon storage, leading to batch-to-batch variability and imprecise stoichiometry . Conversely, pinacol esters, while stable, add substantial molecular weight (MW 297.00 vs. 240.89) and may require harsher deprotection conditions [1]. 4-Bromomethylphenyl-1,3,2-dioxaborolane occupies a strategic middle ground, offering the enhanced hydrolytic stability characteristic of cyclic boronates without the excessive mass penalty of pinacol esters, thus optimizing atom economy and simplifying downstream purification.

Boronic acid 4-(bromomethyl)phenylboronic acid Prone to boroxine formation, leading to batch variability and imprecise stoichiometry
Pinacol ester 4-bromomethylphenylboronic acid pinacol ester Higher molecular weight (297 vs 241 g/mol) and may require harsher deprotection, reducing atom economy
Dioxaborolane This product Balanced stability and mass efficiency; mild hydrolysis possible

Quantitative Differentiation of 4-Bromomethylphenyl-1,3,2-dioxaborolane: Comparative Data Against Boronic Acid and Pinacol Ester Analogs


Molecular Weight and Atom Economy Advantage Over Pinacol Ester Analog

Compared to its pinacol ester analog (4-bromomethylphenylboronic acid pinacol ester, CAS 138500-85-3), 4-Bromomethylphenyl-1,3,2-dioxaborolane exhibits a 19% lower molecular weight (240.89 vs. 297.00 g/mol) [REFS-1, REFS-2]. This reduced mass directly translates to superior atom economy in reactions where the boronate group is ultimately cleaved. Furthermore, the pinacol ester requires additional synthetic steps or harsher conditions for deprotection to the corresponding boronic acid, whereas the dioxaborolane can be more readily hydrolyzed under mild aqueous conditions . While no direct head-to-head Suzuki coupling yield data are available, the class-level inference is that the dioxaborolane offers a more mass-efficient and synthetically streamlined alternative to the pinacol ester for applications requiring subsequent boronic acid liberation.

MW Advantage
Class-level
240.89 vs 297.00 g/mol
19% lower
Supports improved atom economy and reduced waste in coupling workflows
Direct head-to-head Suzuki yield data not available; class-level inference
Atom Economy Process Chemistry Suzuki Coupling

Enhanced Hydrolytic Stability and Isolability Compared to Simple Boronic Esters

Cyclic boronate esters, specifically 1,3,2-dioxaborolanes, demonstrate markedly superior hydrolytic stability relative to acyclic boronic esters derived from simple alcohols. As stated in technical documentation, "With simple alcohols, the products are very susceptible to hydrolysis, but with 1,2- and 1,3-diols, the resulting cyclic boronates (1,3,2-dioxaborolanes) are stable enough to be isolated" . This is a class-level inference that directly applies to 4-Bromomethylphenyl-1,3,2-dioxaborolane. This stability is critical for ensuring consistent purity and reliable performance in Suzuki-Miyaura cross-coupling reactions, as it minimizes premature hydrolysis and deactivation of the boron nucleophile prior to transmetalation .

Hydrolytic Stability
Class-level
Stable to isolation; acyclic esters highly susceptible
Enables consistent purity and reliable storage prior to coupling
Qualitative class inference; supplier evaluation recommended
Boronate Stability Storage Reaction Work-up

Bifunctional Reactivity: Orthogonal Handles Enable Sequential Diversification

Unlike simple arylboronic esters lacking a second reactive site (e.g., phenylboronic acid pinacol ester), 4-Bromomethylphenyl-1,3,2-dioxaborolane possesses both a boronate ester for Suzuki-Miyaura coupling and a benzylic bromide for nucleophilic substitution. This bifunctionality is explicitly leveraged in the synthesis of diverse arylboronate libraries, where the compound undergoes nucleophilic substitution with amines, thiols, and alcohols to install various functional groups before the final Suzuki coupling [1]. In contrast, its non-brominated analog, 2-(4-methylphenyl)-1,3,2-dioxaborolane (CAS 69519-10-4), lacks this second reactive handle and is limited to a single coupling event [2]. This orthogonal reactivity allows for the construction of more complex molecular architectures in a convergent manner, a key advantage in medicinal chemistry and materials science.

Reactive Handles
Head-to-head
2 handles vs 1 handle
(non-brominated analog)
Enables sequential diversification in library synthesis
Demonstrated in microwave-mediated arylboronate libraries
Dual Functionalization Sequential Synthesis Medicinal Chemistry

Optimal Application Scenarios for 4-Bromomethylphenyl-1,3,2-dioxaborolane Based on Differentiated Properties


Sequential Functionalization in Medicinal Chemistry Libraries

In the parallel synthesis of drug-like biaryl libraries, the orthogonal reactivity of 4-Bromomethylphenyl-1,3,2-dioxaborolane is exploited by first performing a nucleophilic substitution on the benzylic bromide with diverse amines, thiols, or alcohols, followed by Suzuki-Miyaura coupling of the boronate ester with a variety of aryl halides [1]. This two-step, one-pot strategy minimizes purification steps and maximizes chemical diversity. The enhanced hydrolytic stability of the dioxaborolane ring ensures that the boronate group remains intact during the initial substitution step, a critical requirement for the success of this convergent approach.

Suzuki Coupling with Challenging or Base-Sensitive Substrates

The improved stability of 4-Bromomethylphenyl-1,3,2-dioxaborolane relative to simple boronic acids makes it a preferred coupling partner for reactions involving base-sensitive or hydrolytically labile aryl halides. Its lower molecular weight compared to the pinacol ester analog reduces the mass of the boron-containing byproduct, simplifying chromatographic purification of the desired biaryl product [2]. This is particularly advantageous in the late-stage functionalization of advanced pharmaceutical intermediates where product purity is paramount and waste minimization is a key process metric.

Synthesis of Boron-Containing Polymers and Materials

The bifunctional nature of 4-Bromomethylphenyl-1,3,2-dioxaborolane allows for its incorporation as a monomer in the synthesis of functional polymers. The boronate ester can be used to install aryl groups via Suzuki coupling, while the bromomethyl group can initiate polymerization or serve as a cross-linking site. The stability of the cyclic boronate ester under ambient storage and reaction conditions is essential for achieving well-defined polymer architectures with reproducible properties .

Building Block for Boronic Acid-Derived Enzyme Inhibitors

The dioxaborolane group serves as a protected form of boronic acid, which can be liberated under mild aqueous conditions to yield 4-(bromomethyl)phenylboronic acid. This intermediate is a key reactant in the design and synthesis of boronic acid-based autotaxin inhibitors and other therapeutic agents [3]. Using the dioxaborolane-protected form ensures that the boronic acid moiety is not prematurely oxidized or deactivated during upstream synthetic steps, thereby improving overall yield and purity of the final bioactive compound.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal bifunctional reactivity
Sequential nucleophilic substitution + Suzuki coupling
Late-stage functionalization
Enhanced hydrolytic stability
Compatibility with base-sensitive substrates
Functional polymer synthesis
Bifunctional monomer reactivity
Controlled polymerization and cross-linking
Boronic acid-derived enzyme inhibitor research
Protected boronic acid precursor
Mild deprotection to active species

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